molecular formula C12H22O2 B1346982 delta-Dodecalactone CAS No. 713-95-1

delta-Dodecalactone

Cat. No. B1346982
CAS RN: 713-95-1
M. Wt: 198.3 g/mol
InChI Key: QRPLZGZHJABGRS-UHFFFAOYSA-N
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Description

Delta-dodecalactone is a compound that is likely to be a lactone derivative, as suggested by the presence of delta-lactones in related research. Although the provided papers do not directly discuss delta-dodecalactone, they do provide insights into similar compounds. For instance, delta-iodolactone is an iodinated derivative of arachidonic acid that inhibits thyroid cell proliferation and is synthesized in thyroid tissue[“]. Another study focuses on the origin of delta-lactones in heated milk fat, identifying delta-dodecalactone as a bound form within milk fat, suggesting it may be derived from a monohydroxy-acyl-triglyceride[“]. These findings imply that delta-dodecalactone could be a naturally occurring compound with potential biological activity.

Synthesis Analysis

The synthesis of delta-lactones, in general, can be complex and may involve various catalytic processes. For example, the synthesis of highly substituted Delta1-pyrrolines through a silver(I)-catalyzed exo-selective synthesis from amino acid-derived münchnones indicates the potential for intricate synthetic pathways for lactone derivatives[“]. Although this paper does not directly address delta-dodecalactone, it provides a glimpse into the types of chemical reactions that could be used to synthesize similar lactone compounds.

Molecular Structure Analysis

Chemical Reactions Analysis

Delta-lactones can participate in various chemical reactions due to their ester group. The research on delta-iodolactone shows that it can interact with biological molecules and inhibit cell proliferation, indicating that delta-lactones can be reactive in biological systems[“]. The synthesis of Delta1-pyrrolines through cycloaddition reactions with azlactones also demonstrates the reactivity of lactone derivatives in chemical synthesis[“].

Physical and Chemical Properties Analysis

While the physical and chemical properties of delta-dodecalactone are not directly discussed in the provided papers, we can infer that delta-lactones, in general, have distinct properties that can be influenced by their molecular structure. For example, the bound form of delta-dodecalactone in milk fat suggests that it has a certain degree of hydrophobicity and may be soluble in lipid environments[“]. The reactivity of delta-lactones with other compounds, as seen in the synthesis of Delta1-pyrrolines, indicates that they may have electrophilic sites that enable them to participate in addition reactions[“].

Scientific research applications

Antifungal and Antibacterial Activities

Delta-Dodecalactone has been identified as a compound with significant antifungal and antibacterial properties. Yang, Kim, and Chang (2011) isolated this compound from Lactobacillus plantarum AF1, a strain found in kimchi, and found it to be effective against various molds and bacteria. The compound exhibited strong antifungal activity against several Aspergillus species and Penicillium roqueforti, with moderate antibacterial effects. Its potential as a biopreservative and flavoring compound, as well as a biosafe remedy for candidiasis, is highlighted due to its pleasant (fruity) organoleptic characteristics (Yang, Kim, & Chang, 2011).

Dairy Product Flavor Component

Delta-Dodecalactone plays a notable role in the flavor profile of dairy products. Parliment, Nawar, and Fagerson (1966) identified delta-lactone precursors in milk fat, which contribute to the characteristic flavors of heated milk products. Their research indicates that delta-dodecalactone, along with delta-decalactone, originates from monohydroxy-acyl-triglycerides in milk fat (Parliment, Nawar, & Fagerson, 1966). Tharp and Patton (1960) further confirmed the presence of delta-dodecalactone in steam distillate from fresh milk fat, suggesting its significance in flavor changes of processed and stored dairy products (Tharp & Patton, 1960).

Enhancement of Creaminess in Dairy Products

In a study aimed at identifying creaminess-enhancing volatiles in dairy products, Schlutt, Morán, Schieberle, and Hofmann (2007) found that delta-dodecalactone, among other lactones, contributes significantly to the creamy flavor of full-fat cream. This research underscores the impact of specific lactones on the sensory experience of dairy products (Schlutt, Morán, Schieberle, & Hofmann, 2007).

Synthesis and Chemical Analysis

Delta-Dodecalactone has also been a subject of chemical synthesis and analysis studies. Xu Jin-feng (2004) presented a new method for synthesizing delta-dodecalactone, highlighting its industrial and commercial relevance (Xu Jin-feng, 2004). Bernreuther, Bank, Krammer, and Schreier (1991) used multidimensional gas chromatography for the chiral evaluation of delta-dodecalactone in various fruits, indicating its significance in the aroma of different fruit varieties (Bernreuther, Bank, Krammer, & Schreier, 1991).

properties

IUPAC Name

6-heptyloxan-2-one
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InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
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InChI Key

QRPLZGZHJABGRS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC(=O)O1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID9047596
Record name delta-Dodecalactone
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Record name xi-5-Dodecanolide
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Solubility

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water
Record name DELTA-DODECALACTONE
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Density

0.942-0.950
Record name delta-Dodecalactone
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Product Name

delta-Dodecalactone

Color/Form

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS

CAS RN

713-95-1, 3051-22-7
Record name δ-Dodecalactone
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Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Record name .DELTA.-DODECALACTONE
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Melting Point

-12 °C
Record name xi-5-Dodecanolide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
TH Parliment, WW Nawar, IS Fagerson - Journal of Dairy Science, 1966 - Elsevier
… , thin-layer chromatography, and gel filtration a fraction of milk fat was obtained which contained 2,100 ppm bound delta-decalactone and 8,000 ppm bound delta-dodecalactone. Based …
Number of citations: 23 www.sciencedirect.com
JY Do, DK Salunkhe, LE Olson - Journal of Food Science, 1969 - Wiley Online Library
… this study, gamma-valerolactone, gamma dodeclactone and delta-dodecalactone were identified in the volatiles of Gleason Early Elberta peaches. Gamma-decalactone was highest in …
Number of citations: 121 ift.onlinelibrary.wiley.com
H Tanaka, K Kageyama, N Yoshimura, R Asada… - Life Sciences, 2007 - Elsevier
New delta-alkyllactones (DALs) with diverse side-chain lengths (184–254 Da), which are structurally different from the widespread, naturally occurring delta-lactones of higher …
Number of citations: 16 www.sciencedirect.com
JF Anderson, FJ Ferrandino, MP Vasil… - Journal of medical …, 2018 - academic.oup.com
… We report for the first time repellency of delta dodecalactone, 2-(3, 7-dimethyl-2, 6-nonadien-… Methyl apritone blended with 3-methyl-5-hexyl-2-cyclohexenone and delta dodecalactone …
Number of citations: 10 academic.oup.com
A Watanabe, Y Ueda, M Higuchi… - Journal of Food …, 2008 - Wiley Online Library
… procedure revealed significantly higher levels of 1-hexanol, octadecane, ethyl tetradecanoate, gamma-nonalactone, but lower levels of delta-decalactone, delta-dodecalactone, and …
Number of citations: 58 ift.onlinelibrary.wiley.com
MH Weeks, BJ DeSena… - 1977 - apps.dtic.mil
A preliminary hazard evaluation of AI3-36030 Delta-Dodecalctone was performed by means of laboratory animal studies using rats, rabbits and guinea pigs. The technical grade …
Number of citations: 2 apps.dtic.mil
JC Leffingwell - 2004 - researchgate.net
… About 1955 it was recognized that delta-dodecalactone was an important butter flavor and combinations of delta-decalactone & delta-dodecalactone would soon be the key to improved …
Number of citations: 0 www.researchgate.net
L del Rosario Cappellari, MV Santoro, F Nievas… - Applied soil ecology, 2013 - Elsevier
… Delta dodecalactone (0.1 μL in 50 μL ethanol) was added as an internal standard. … These compounds were quantified relative to the delta dodecalactone standard added during the …
Number of citations: 142 www.sciencedirect.com
H Tanaka, K Kageyama, R Asada… - Experimental …, 2008 - dspace.nbuv.gov.ua
To evaluate promotive effects of hyperthermia on antitumor activity of new delta-alkyllactones (DALs) of low molecular weight (184–254 Da), chemically synthesized, which are different …
Number of citations: 6 dspace.nbuv.gov.ua
EJ Yang, YS Kim, HC Chang - Journal of food protection, 2011 - Elsevier
The aim of this study was to purify and identify an antifungal compound from Lactobacillus plantarum AF1, which was isolated from kimchi. The antifungal compound was purified by …
Number of citations: 50 www.sciencedirect.com

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